INO-5401: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy
INO-5401: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INO-5401 is an investigational DNA-based immunotherapy designed to elicit a robust and targeted T-cell response against tumor-associated antigens (TAAs). Administered intramuscularly with co-encoded immune activators and delivered via in vivo electroporation, INO-5401 represents a promising modality in the treatment of cancers such as glioblastoma (GBM). This technical guide provides an in-depth overview of the core mechanism of action of INO-5401, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action
INO-5401 is a synthetic DNA plasmid-based immunotherapy. Its mechanism of action is centered on the in vivo production of specific tumor-associated antigens to trigger a targeted cell-mediated immune response.
1.1. Components of INO-5401 and INO-9012:
INO-5401 is comprised of three separate synthetic DNA plasmids, each encoding a specific tumor-associated antigen:
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Human Telomerase Reverse Transcriptase (hTERT): An enzyme that is overexpressed in the majority of cancer cells and contributes to their immortalization.
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Wilms' Tumor 1 (WT1): A transcription factor that is highly expressed in various solid and hematological malignancies and plays a role in cell proliferation and differentiation.[1]
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Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1]
INO-5401 is frequently co-administered with INO-9012 , a synthetic DNA plasmid encoding for the human Interleukin-12 (IL-12) protein.[2][3] IL-12 is a potent cytokine that acts as a key immune activator, enhancing the generation and function of T-helper 1 (Th1) cells and cytotoxic T-lymphocytes (CTLs).[2]
1.2. Delivery via Electroporation:
The DNA plasmids are delivered into the patient's cells via intramuscular injection followed by electroporation using the CELLECTRA® device . This process involves the application of brief, controlled electrical pulses at the injection site, which transiently increase the permeability of cell membranes, facilitating the uptake of the DNA plasmids by muscle cells. This method has been shown to significantly enhance gene expression compared to injection alone.
1.3. Antigen Presentation and T-Cell Activation:
Once inside the muscle cells, the DNA plasmids are transcribed and translated into their respective TAA proteins (hTERT, WT1, and PSMA) and the IL-12 cytokine. These newly synthesized antigens are then processed by the host's cellular machinery and presented on the cell surface by Major Histocompatibility Complex (MHC) class I and class II molecules.
Antigen-presenting cells (APCs), such as dendritic cells, at the site of injection can also take up the DNA plasmids or the expressed antigens. These APCs then migrate to the lymph nodes to present the antigens to naive T-cells. This process, potentiated by the co-expression of IL-12, leads to the activation and proliferation of T-cells that are specifically targeted against the hTERT, WT1, and PSMA antigens.
1.4. Tumor Cell Recognition and Elimination:
The activated, antigen-specific cytotoxic T-lymphocytes (CD8+ T-cells) then circulate throughout the body. When they encounter tumor cells expressing the target antigens (hTERT, WT1, or PSMA), they recognize and bind to them. This binding triggers the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the cancer cells. The accompanying activation of CD4+ helper T-cells further orchestrates the anti-tumor immune response.
Quantitative Data from Clinical Trials
The clinical development of INO-5401, particularly in the context of glioblastoma (GBM) in the NCT03491683 trial, has yielded significant quantitative data on its clinical efficacy and immunogenicity.
| Metric | Cohort | Value | Source |
| Overall Survival at 12 Months | MGMT Promoter Unmethylated | 84.4% (27 of 32 patients) | |
| MGMT Promoter Methylated | 85% (17 of 20 patients) | ||
| Overall Survival at 18 Months | MGMT Promoter Unmethylated | 50% | |
| MGMT Promoter Methylated | 70% | ||
| Median Overall Survival | MGMT Promoter Unmethylated | 17.9 months | |
| MGMT Promoter Methylated | 32.5 months | ||
| Progression-Free Survival at 6 Months | MGMT Promoter Unmethylated | 75% (24 of 32 patients) | |
| MGMT Promoter Methylated | 80% (16 of 20 patients) | ||
| IFN-gamma T-cell Response (Increase over Baseline) | MGMT Promoter Unmethylated | 86% (19 of 22 patients) | |
| MGMT Promoter Methylated | 94% (16 of 17 patients) | ||
| Risk Reduction of Death at 18 Months (associated with 0.1% T-cell frequency change) | Activated CD4+CD69+PD1+ T-cells | 23% (HR < 1.0, p < 0.05) | |
| Activated CD8+CD69+PD1+ T-cells with lytic potential | 28% (HR < 1.0, p < 0.05) |
Experimental Protocols
The immunogenicity of INO-5401 is primarily assessed through Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assays and multiparameter flow cytometry.
3.1. IFN-γ ELISpot Assay:
This assay is used to quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.
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Plate Coating: 96-well PVDF membrane plates are pre-wet with 35% ethanol, washed with sterile PBS, and coated with a capture antibody specific for human IFN-γ overnight at 4°C.
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Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the antibody-coated wells.
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Antigen Stimulation: The cells are stimulated with peptide pools corresponding to the INO-5401 antigens (hTERT, WT1, and PSMA). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
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Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
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Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
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Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN-γ-secreting cell.
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Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million PBMCs.
3.2. Flow Cytometry for T-cell Phenotyping and Function:
Flow cytometry is employed to identify and characterize antigen-specific T-cell populations based on the expression of cell surface and intracellular markers.
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Cell Stimulation: PBMCs are stimulated with the INO-5401 peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines.
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Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, PD-1).
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Fixation and Permeabilization: The cells are then fixed and permeabilized to allow for the subsequent staining of intracellular proteins.
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Intracellular Staining: A cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., perforin, granzyme A) is added.
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Data Acquisition: The stained cells are analyzed on a multicolor flow cytometer, which measures the fluorescence of each cell as it passes through a laser beam.
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Data Analysis: A gating strategy is applied to the data to identify specific cell populations of interest, such as activated (CD69+PD1+) CD4+ and CD8+ T-cells, and to quantify the percentage of these cells that produce specific cytokines or cytotoxic molecules. A "dump channel" containing antibodies against markers of non-T-cells (e.g., CD14, CD19) is often used to exclude these cells from the analysis.
Visualizations
4.1. Signaling Pathways and Experimental Workflows
Figure 1: Overall mechanism of action of INO-5401 from delivery to tumor cell killing.
Figure 2: Simplified IL-12 signaling pathway leading to T-cell activation and differentiation.
Figure 3: General experimental workflow for assessing the immunogenicity of INO-5401.
